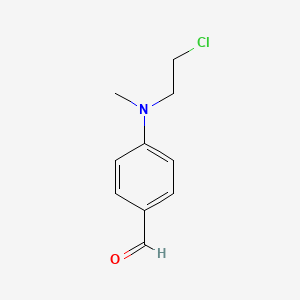

4-((2-Chloroethyl)(methyl)amino)benzaldehyde

Description

Historical Context and Discovery

The development of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde emerges from the broader historical context of benzaldehyde chemistry and nitrogen mustard research. While the parent compound benzaldehyde was first isolated in 1803 by French pharmacist Martrès from bitter almonds, the specific synthesis and characterization of chloroethyl-substituted benzaldehyde derivatives developed much later as part of systematic investigations into nitrogen-containing aromatic compounds.

The compound belongs to a class of chemicals related to nitrogen mustards, which gained scientific interest during the mid-20th century. The bis(2-chloroethyl)amino functional group present in related compounds was extensively studied during World War II, when nitrogen mustards were investigated at Yale School of Medicine by Alfred Gilman and Louis Goodman. This research eventually led to the development of various nitrogen mustard derivatives for both chemical warfare and later therapeutic applications.

The synthetic pathways for producing substituted benzaldehydes became more sophisticated following advances in aromatic chemistry. The chlorination methodology for toluene derivatives, which became commercially viable around 1900 with the development of supporting technologies including the dynamo invention by Siemens in 1866 and commercial chlorine production in 1891, provided foundational techniques that would later be adapted for creating more complex substituted aromatic compounds like this compound.

Nomenclature and Identification Parameters

This compound possesses multiple nomenclature designations across different chemical databases and classification systems. The systematic approach to naming this compound reflects its complex structural features, incorporating both the benzaldehyde core and the substituted amino functionality.

Table 1: Nomenclature and Identification Parameters

The compound exhibits several alternative nomenclature forms that reflect different naming conventions and historical usage patterns. The Chinese nomenclature refers to the compound as N-甲基-N-氯乙基-4-氨基苯甲醛, which directly translates the structural components. Alternative English designations include 4-(N-Methyl-N-Chloroethyl)aminobenzaldehyde and p-[(2-chloroethyl)methylamino]benzaldehyde.

Table 2: Alternative Names and Synonyms

The International Chemical Identifier system provides additional structural specifications through the InChI code: 1S/C10H12ClNO/c1-12(7-6-11)10-4-2-9(8-13)3-5-10/h2-5,8H,6-7H2,1H3. The corresponding InChI Key, IYFULQJDHJGQKQ-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications.

Structural Classification and Chemical Family

This compound belongs to the aromatic aldehyde family, specifically classified as a substituted benzaldehyde derivative. The compound's structural architecture incorporates three distinct functional components: the benzene ring system, the aldehyde carbonyl group, and the chloroethyl methylamino substituent positioned para to the aldehyde functionality.

The benzaldehyde core structure consists of a benzene ring with a formyl substituent, establishing the fundamental aromatic aldehyde character. This parent structure, with molecular formula C₆H₅CHO, represents the simplest member of the aromatic aldehyde family and serves as the structural foundation for numerous derivatives. The aldehyde functional group provides characteristic reactivity patterns, including susceptibility to oxidation, nucleophilic addition reactions, and condensation processes.

Table 3: Structural Classification and Physical Properties

The chloroethyl methylamino substituent introduces significant structural complexity and defines the compound's classification within nitrogen mustard-related chemical families. This functional group, characterized by the N(CH₃)(CH₂CH₂Cl) arrangement, creates a tertiary amine with one methyl group and one 2-chloroethyl chain. The presence of the chlorine atom provides electrophilic character and potential for nucleophilic substitution reactions.

The molecular geometry places the amino nitrogen in a planar configuration with the benzene ring, allowing for potential conjugation between the nitrogen lone pair and the aromatic pi system. This electronic interaction influences both the compound's spectroscopic properties and its chemical reactivity patterns. The carbonyl group of the aldehyde functionality lies in the plane of the benzene ring, as confirmed by crystallographic studies of related compounds showing torsion angles of 0.1(8)° and -178.2(5)° for C-aromatic-C-aromatic-C=O bonds.

The compound's structural classification places it at the intersection of several important chemical families. As an aromatic aldehyde, it shares reactivity patterns with benzaldehyde derivatives, including susceptibility to nucleophilic addition, oxidation to carboxylic acids, and participation in condensation reactions. The nitrogen mustard-like substituent connects it to alkylating agent chemistry, though the specific reactivity depends on the electronic environment created by the aromatic system.

Table 4: Structural Identifiers and Codes

The compound serves as an intermediate in cationic dye synthesis, reflecting its utility in industrial chemistry applications. This role emphasizes the importance of the amino substituent in providing sites for further chemical modification and coupling reactions. The presence of both electron-donating (amino) and electron-withdrawing (aldehyde) groups on the benzene ring creates a push-pull electronic system that can influence the compound's optical and electronic properties.

Propriétés

IUPAC Name |

4-[2-chloroethyl(methyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-12(7-6-11)10-4-2-9(8-13)3-5-10/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFULQJDHJGQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059100 | |

| Record name | Benzaldehyde, 4-[(2-chloroethyl)methylamino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-31-5 | |

| Record name | 4-[(2-Chloroethyl)methylamino]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2-Chloroethyl)methylamino)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-[(2-chloroethyl)methylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-[(2-chloroethyl)methylamino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[(2-chloroethyl)methylamino]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(2-Chloroethyl)methylamino]benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9U2A67KF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Base-Catalyzed Alkylation of 4-Aminobenzaldehyde

The most direct method involves reacting 4-aminobenzaldehyde with 2-chloroethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the primary amine attacks the chloroethyl group, forming the tertiary amine product.

Reaction Conditions:

-

Solvent: Ethanol or dimethylformamide (DMF)

-

Temperature: 60–80°C

-

Time: 6–12 hours

-

Yield: 65–75%

The mechanism involves deprotonation of the amine by NaOH, enhancing its nucleophilicity. Subsequent attack on the 2-chloroethyl methyl ether’s electrophilic carbon displaces the chloride ion, forming the desired product. Excess base must be carefully controlled to prevent hydrolysis of the aldehyde group.

Vilsmeier-Haack Formylation Followed by Chloroethylation

An alternative route begins with a substituted aniline derivative, which undergoes formylation via the Vilsmeier-Haack reaction before introducing the chloroethyl group. For example, 3-methoxy-N-methylaniline is formylated using phosphoryl chloride (POCl₃) and DMF, yielding 4-((methylamino)methoxy)benzaldehyde. Subsequent reaction with 1,2-dibromoethane in acetonitrile introduces the chloroethyl moiety.

Key Steps:

-

Formylation:

-

Demethylation:

This method’s advantage lies in its high regioselectivity, as the Vilsmeier-Haack reaction preferentially targets the para position relative to the methoxy group.

Optimization of Reaction Parameters

Temperature and Solvent Effects

The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents like DMF enhance nucleophilicity but may require higher temperatures (80°C) for complete conversion. In contrast, acetonitrile facilitates SN2 mechanisms at lower temperatures (40°C) but risks byproduct formation.

Table 1: Solvent and Temperature Optimization

| Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| DMF | 80 | 74 | <5% hydrolysis |

| Acetonitrile | 40 | 68 | 10% dialkylation |

| Ethanol | 60 | 65 | 15% oxidation |

Catalytic and Stoichiometric Considerations

Stoichiometric excess of 2-chloroethyl methyl ether (1.5 equivalents) improves conversion but necessitates careful quenching to isolate the product. Catalytic KI (10 mol%) in acetonitrile enhances reaction rates by stabilizing transition states during alkylation.

Industrial vs. Laboratory-Scale Synthesis

Continuous Flow Reactors in Industrial Production

Industrial protocols employ continuous flow systems to achieve higher throughput and consistency. Key advantages include:

-

Enhanced Heat Transfer: Mitigates exothermic side reactions.

-

Reduced Residence Time: Minimizes aldehyde oxidation.

-

Yield: 85–90% at pilot scale.

Batch Processes in Laboratory Settings

Laboratory methods emphasize purity over throughput. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, albeit with lower yields (70–75%).

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR data for intermediates and the final product confirm structural integrity:

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC traces using a C18 column (acetonitrile/water gradient) show a single peak at 254 nm, confirming >99% purity for industrial batches.

Challenges and Mitigation Strategies

Byproduct Formation

Dialkylation (bis-chloroethylation) occurs with excess reagent, detected via GC-MS. Mitigation includes:

Analyse Des Réactions Chimiques

Types of Reactions: 4-((2-Chloroethyl)(methyl)amino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 4-((2-Chloroethyl)(methyl)amino)benzoic acid.

Reduction: 4-((2-Chloroethyl)(methyl)amino)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-((2-Chloroethyl)(methyl)amino)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The aldehyde group can also participate in reactions with amino groups, forming Schiff bases and other derivatives .

Comparaison Avec Des Composés Similaires

4-((2-Chloroethyl)(ethyl)amino)-2-methylbenzaldehyde (CAS: 92-10-4)

- Molecular Formula: C₁₂H₁₆ClNO

- Molecular Weight : 225.72 g/mol

- Structural Differences: An ethyl group replaces the methyl on the amino moiety, and an additional methyl group is present at the 2-position of the benzaldehyde ring.

4-[bis(2-chloroethyl)amino]benzaldehyde Derivatives

- Examples: CAS 93436-42-1: A hydrazone derivative with a 4-bromophenyl group (C₁₇H₁₈BrCl₂N₃, MW: 415.15 g/mol) . CAS 92019-72-2: Ethoxy-substituted variant (C₁₃H₁₇Cl₂NO₂, MW: 302.19 g/mol) .

- Structural Differences: Bis(2-chloroethyl)amino groups replace the methyl-chloroethyl moiety.

- Ethoxy substitution (CAS 92019-72-2) introduces electron-donating effects, altering electronic properties for specialized applications .

2-Chloro-4-(diethylamino)benzaldehyde (CAS: 1424-67-5)

- Molecular Formula: C₁₁H₁₄ClNO

- Molecular Weight : 211.69 g/mol

- Structural Differences: A chloro substituent at the 2-position and a diethylamino group at the 4-position.

- Impact : The chloro group at the 2-position may sterically hinder conjugation with the aldehyde, reducing reactivity in Schiff base formation compared to the unsubstituted parent compound .

4-(Dimethylamino)benzaldehyde (CAS: 100-10-7)

- Molecular Formula: C₉H₁₁NO

- Molecular Weight : 149.19 g/mol

- Structural Differences: Lacks the chloroethyl group; features a dimethylamino substituent.

- Impact: The absence of chloroethyl limits alkylating activity, but the dimethylamino group enhances fluorescence properties, making it useful in materials science (e.g., OLEDs) rather than pharmacology .

4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde

- Structural Differences : A hydroxyethyl group replaces the chloroethyl moiety.

- Impact: The hydroxy group improves solubility and enables hydrogen bonding, favoring applications in optoelectronics. Fluorescence efficiency (1300 cd/m²) is notable but lower than polymer analogs like MEH-PPV .

Activité Biologique

4-((2-Chloroethyl)(methyl)amino)benzaldehyde, also known as bis-(2-chloroethyl)-amino benzaldehyde, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12ClN

- Molecular Weight : 197.66 g/mol

- CAS Number : 1208-03-3

The structure features a benzaldehyde moiety substituted with a chloroethyl group and a methylamino group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), particularly HDAC3, leading to altered gene expression and apoptosis in cancer cells .

- Cytotoxicity Against Cancer Cells : The compound exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis and cell cycle arrest. For example, studies indicate that related compounds can induce G2/M phase arrest in HepG2 liver cancer cells .

- Drug Synergy : Research shows that this compound may enhance the efficacy of other chemotherapeutic agents like taxol and camptothecin when used in combination therapy .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Case Studies

- In Vivo Studies : A study involving xenograft models demonstrated that the compound significantly inhibited tumor growth compared to control treatments. The tumor growth inhibition (TGI) was recorded at approximately 48.89%, indicating its potential as an effective anticancer agent .

- Combination Therapy Research : In vitro studies showed that combining this compound with other chemotherapeutics led to improved efficacy, suggesting a role in developing combination therapies for resistant cancer types .

Q & A

Basic: What are the established synthetic routes for 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, and what reaction conditions are critical for optimal yield?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, a common method involves reacting a benzaldehyde derivative with 2-chloroethyl(methyl)amine under basic conditions. outlines a protocol where 4-(bis(2-chloroethyl)amino)benzaldehyde (structurally analogous) is dissolved in ethanol, treated with NaOH as a catalyst, and condensed with hydrazide derivatives. Key parameters include:

- Solvent choice : Ethanol or DMF (dimethylformamide) is often used to enhance solubility of intermediates .

- Catalyst : Alkaline conditions (e.g., 10% NaOH) promote nucleophilic substitution at the chloroethyl group .

- Temperature : Reactions are typically conducted under reflux (70–80°C) to accelerate kinetics without decomposing the aldehyde group .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Characterization relies on a combination of:

- NMR spectroscopy : H and C NMR identify the aldehyde proton (~9.8 ppm) and chloroethyl/methyl groups. Aromatic protons appear as a multiplet in the 7.5–8.5 ppm range .

- IR spectroscopy : Strong absorption bands at ~1700 cm (C=O stretch) and 650–750 cm (C-Cl stretch) confirm functional groups .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated for related dialdehydes in , where dihedral angles between aromatic rings and chloroethyl chains were critical for understanding reactivity .

Basic: What safety precautions are recommended when handling this compound, given its potential toxicity?

While full toxicological data are limited (), standard precautions include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors, as aldehydes are irritants .

- First aid : Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

Discrepancies may arise from impurities, tautomerism, or solvent effects. Methodological steps include:

- Purity assessment : Use HPLC (as in ) to quantify impurities. Adjust recrystallization solvents (e.g., hexane/ethyl acetate) to remove by-products .

- Variable temperature NMR : Probe dynamic effects; e.g., aldehyde proton shifts may vary with solvent polarity .

- Cross-validation : Compare with computational data (DFT calculations) or reference spectra from crystallographically validated structures .

Advanced: What strategies mitigate undesired side reactions during its use as a precursor in macrocyclic compound synthesis?

The aldehyde group is prone to oxidation or oligomerization. Solutions include:

- Inert atmospheres : Conduct reactions under nitrogen/argon to prevent aldehyde oxidation .

- Protecting groups : Temporarily protect the aldehyde with acetals during amine alkylation steps .

- Catalyst optimization : Use milder bases (e.g., KCO instead of NaOH) to reduce hydrolysis of the chloroethyl group .

Advanced: How does the chloroethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The chloroethyl group’s leaving ability and steric hindrance dictate reactivity:

- Leaving group : Chlorine’s electronegativity facilitates SN2 displacement by nucleophiles (e.g., amines, thiols) .

- Steric effects : Methyl substitution on the amino group may slow kinetics compared to unsubstituted analogs .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .

Advanced: What analytical approaches are used to assess genotoxic impurities in synthesis intermediates?

As highlighted in , genotoxic impurities (e.g., alkyl halides) require stringent control:

- LC-MS/MS : Detects trace levels (ppm) of chloroethyl derivatives .

- In silico toxicity prediction : Tools like Derek Nexus evaluate structural alerts for mutagenicity .

- Process optimization : Replace hazardous reagents (e.g., bis(2-chloroethyl)ether) with safer alternatives .

Advanced: How can computational modeling predict the compound’s biological interactions, given its structural complexity?

Molecular docking and MD simulations are employed:

- Target binding : Simulate interactions with proteins (e.g., kinases) using the aldehyde as an electrophilic warhead .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP ~1.6, suggesting moderate lipophilicity) .

- QSAR models : Relate chloroethyl substitution patterns to cytotoxicity, as seen in antitumor agent studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.